molecular formula C14H12F2N2O B2590121 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide CAS No. 2415469-91-7

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

Numéro de catalogue B2590121
Numéro CAS: 2415469-91-7
Poids moléculaire: 262.26
Clé InChI: QNIOSDFVZKIJMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide, also known as alogliptin, is a pyridine-based antidiabetic drug. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is used to treat type 2 diabetes mellitus. This drug has been approved by the US Food and Drug Administration (FDA) in 2013 and is currently available in the market under the brand name Nesina.

Mécanisme D'action

Alogliptin exerts its antidiabetic effects by inhibiting the activity of DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
Alogliptin has been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels in patients with type 2 diabetes mellitus. Alogliptin also reduces HbA1c levels, a measure of long-term glycemic control. In addition, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide has been shown to have beneficial effects on beta-cell function and insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

Alogliptin has several advantages as a research tool. It is a highly specific and selective DPP-4 inhibitor, which makes it a valuable tool for studying the role of DPP-4 in glucose homeostasis and other physiological processes. Alogliptin is also relatively safe and well-tolerated, which makes it suitable for use in preclinical and clinical studies.
However, there are also some limitations to the use of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in research. Alogliptin has a relatively short half-life, which may limit its usefulness in certain experimental settings. In addition, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide may interact with other drugs or compounds, which could complicate interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide. One area of interest is the potential role of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Another area of interest is the potential use of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in combination with other antidiabetic drugs, such as metformin or insulin. Finally, there is ongoing research into the molecular mechanisms underlying the antidiabetic effects of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide, which may lead to the development of new and more effective treatments for type 2 diabetes mellitus.

Méthodes De Synthèse

The synthesis of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the intermediate 5-fluoro-3-methyl-2-[(3-fluoro-4-methylphenyl) amino] pyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide.

Applications De Recherche Scientifique

Alogliptin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated the efficacy of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes mellitus. Alogliptin has also been shown to have a favorable safety profile, with a low incidence of adverse events.

Propriétés

IUPAC Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-8-3-4-11(6-12(8)16)18-14(19)13-9(2)5-10(15)7-17-13/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOSDFVZKIJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.